molecular formula C10H15N B3283548 2-(3,5-Dimethylphenyl)ethan-1-amine CAS No. 76935-61-0

2-(3,5-Dimethylphenyl)ethan-1-amine

Cat. No.: B3283548
CAS No.: 76935-61-0
M. Wt: 149.23 g/mol
InChI Key: QXLUHUARYCYCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylphenyl)ethan-1-amine is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and an ethan-1-amine group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reduction of 2-(3,5-dimethylphenyl)acetonitrile using hydrogen in the presence of a suitable catalyst such as palladium on carbon (Pd/C). Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with ethylamine in the presence of sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, which are optimized for high yield and purity. The choice of catalyst and reaction conditions is crucial to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylphenyl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The compound can be further reduced to form the corresponding alkane.

  • Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

  • Substitution: Electrophilic aromatic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation: 2-(3,5-Dimethylphenyl)ethan-1-nitroamine

  • Reduction: 2-(3,5-Dimethylphenyl)ethane

  • Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,5-Dimethylphenyl)ethan-1-amine is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

  • 2-(2,4-Dimethylphenyl)ethan-1-amine

  • 2-(3,4-Dimethylphenyl)ethan-1-amine

  • 2-(2,5-Dimethylphenyl)ethan-1-amine

Uniqueness: 2-(3,5-Dimethylphenyl)ethan-1-amine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.

This compound's versatility and unique properties make it a valuable asset in various scientific and industrial applications. Its continued study and application hold promise for future advancements in multiple fields.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLUHUARYCYCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306961
Record name 3,5-Dimethylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76935-61-0
Record name 3,5-Dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76935-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dimethylphenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethylphenyl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethylphenyl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dimethylphenyl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dimethylphenyl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dimethylphenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.